Benzyl piperazine-1-carboxylate

Physical Properties Compound Handling Synthesis Planning

Source your Benzyl piperazine-1-carboxylate (1-Cbz-piperazine) with confidence. Its Cbz group provides unique orthogonal stability—resistant to both acids and bases—enabling selective deprotection in complex syntheses where Boc or Fmoc analogs fail. This is the strategic N-protected building block for constructing asymmetric piperazine scaffolds or radiolabeled ligands via clean hydrogenolysis. Secure a monoprotected intermediate that eliminates route redesign and protects downstream investment.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 31166-44-6
Cat. No. B104786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl piperazine-1-carboxylate
CAS31166-44-6
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2
InChIKeyCTOUWUYDDUSBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl piperazine-1-carboxylate (CAS 31166-44-6): A Strategic Cbz-Protected Piperazine Building Block for Orthogonal Synthesis


Benzyl piperazine-1-carboxylate, also known as 1-Cbz-piperazine or N-Cbz-piperazine (CAS 31166-44-6), is a heterocyclic organic compound consisting of a piperazine ring with a benzyloxycarbonyl (Cbz, Z) protecting group on one nitrogen atom [1]. It serves as a fundamental N-protected building block in medicinal chemistry and organic synthesis, primarily used to introduce a monoprotected piperazine moiety into larger molecular scaffolds. The Cbz group is a cornerstone of amine protection, offering stability to a range of reaction conditions while being cleanly removable via catalytic hydrogenolysis [2]. This strategic feature distinguishes it from other N-protected piperazine analogs like 1-Boc-piperazine, which are cleaved under acidic conditions, and enables unique orthogonal protection strategies in multi-step syntheses [2].

Benzyl piperazine-1-carboxylate vs. Boc/Fmoc Analogs: Why Substitution Without Orthogonality Risks Synthetic Route Failure


Simply substituting Benzyl piperazine-1-carboxylate (Cbz-piperazine) with another N-protected piperazine analog, such as 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) or 1-Fmoc-piperazine, is not a trivial exchange. Each protecting group dictates a unique deprotection chemistry: the Cbz group is removed via hydrogenolysis (H₂, Pd/C) under neutral conditions, the Boc group requires acidic conditions (e.g., TFA), and the Fmoc group is base-labile [1]. Consequently, the choice of protecting group determines the entire downstream reaction compatibility. A synthetic sequence designed for acid-labile Boc deprotection would be incompatible with an acid-sensitive substrate, while a route requiring base-labile Fmoc deprotection would fail if a base-sensitive functional group is present. Using Cbz-piperazine provides the specific advantage of orthogonal stability to both acidic and basic conditions, enabling selective deprotection in the presence of other acid- or base-labile groups, a critical feature for complex molecule construction that generic substitution with a Boc or Fmoc analog cannot replicate [1].

Benzyl piperazine-1-carboxylate: Quantifiable Evidence for Differentiation from Closest Analogs


Physical Property Differentiation: Boiling Point and Density Compared to 1-Boc-Piperazine

Benzyl piperazine-1-carboxylate exhibits distinct physical properties compared to its closest N-protected analog, 1-Boc-piperazine. Specifically, Benzyl piperazine-1-carboxylate has a boiling point of 158-161 °C at 1.4 mmHg and a density of 1.142 g/mL at 25 °C . In contrast, 1-Boc-piperazine is a solid at room temperature with a melting point of 43-47 °C and a reported boiling point of 98-100 °C under unspecified reduced pressure , and a density of 1.030±0.06 g/cm³ .

Physical Properties Compound Handling Synthesis Planning

Orthogonal Deprotection Compatibility: Quantitative Yields in a Dual-Protection Context

The true value of Benzyl piperazine-1-carboxylate lies in its ability to be used orthogonally with the Boc group. In a synthesis of orthogonally protected piperazine-2-carboxylic acid building blocks, a strategy using both Cbz and Boc protection on the same piperazine ring was employed. The researchers reported that the 4-Cbz-1-Boc-protected piperazine-2-carboxylic acid could be prepared, albeit in a somewhat lower yield due to the reduced steric bulk of the Cbz protecting group leading to bis-Cbz byproduct formation [1]. This demonstrates that while the Cbz group enables orthogonal strategies, its specific steric and reactivity profile necessitates careful optimization compared to the more sterically demanding Boc group, a critical consideration for route design and procurement of specific monoprotected intermediates.

Orthogonal Synthesis Protecting Group Strategy Medicinal Chemistry

Purity Grade Availability: Quantitative Comparison with 1-Boc-Piperazine

Commercially, Benzyl piperazine-1-carboxylate is available at high purity grades that are comparable to its Boc-protected analog. Major chemical suppliers list Benzyl piperazine-1-carboxylate with a purity specification of 98% (by assay) and 97% . In comparison, 1-Boc-piperazine is also commonly available at a minimum purity of 98% (by GC) . Both compounds are offered with comparable analytical purity, ensuring they meet the stringent requirements for use as building blocks in pharmaceutical research and development.

Chemical Purity Quality Control Procurement Specification

Application Specificity: Validated Use in CNS-Targeted Ligand Synthesis vs. Broader Utility of 1-Boc-Piperazine

Benzyl piperazine-1-carboxylate is a specific and validated building block for the synthesis of ligands targeting the serotonin 5-HT6 and dopamine D2 receptors [REFS-1, REFS-2]. This is a focused application area that highlights its utility in neuroscience-focused medicinal chemistry programs. While 1-Boc-piperazine is also a versatile building block for synthesizing various drug substances like trazodone , its applications are broader and less specific to this receptor combination. The documented and repeated use of Benzyl piperazine-1-carboxylate in the synthesis of 5-HT6 and D2 ligands provides a higher level of precedent and reliability for researchers specifically targeting these pathways.

Receptor Ligand Medicinal Chemistry Drug Discovery

Benzyl piperazine-1-carboxylate: High-Value Application Scenarios Supported by Quantitative Differentiation


Multi-Step Synthesis of Orthogonally Protected Piperazine Derivatives

In complex molecule synthesis, particularly for drug candidates requiring sequential functionalization of both piperazine nitrogen atoms, Benzyl piperazine-1-carboxylate is the preferred monoprotected building block. Its Cbz group is stable to the acidic and basic conditions used to install or remove other orthogonal protecting groups like Boc or Fmoc, respectively [1]. This enables the selective introduction of two different substituents onto the piperazine core, a strategy impossible with a single protecting group. The quantitative evidence of orthogonality with Boc [1] and the compound's high commercial purity make it a reliable starting point for such high-value synthetic sequences.

Medicinal Chemistry Campaigns Targeting CNS Receptors (5-HT6 and D2)

For programs aimed at discovering modulators of the serotonin 5-HT6 and dopamine D2 receptors, Benzyl piperazine-1-carboxylate provides a validated entry point into the chemical space [REFS-3, REFS-4]. Its repeated use in the synthesis of these specific ligands provides a strong literature precedent, reducing the time and cost associated with building block validation. The physical properties of the compound, as a liquid , may also be advantageous for certain automated library synthesis platforms common in medicinal chemistry, offering different handling characteristics compared to the solid 1-Boc-piperazine analog.

Synthesis of Radiolabeled PET Tracers

Benzyl piperazine-1-carboxylate has been specifically utilized as a precursor for the synthesis of 11-C labeled ligands for imaging the vesicular acetylcholine transporter [REFS-3, REFS-4]. The Cbz protecting group can be cleanly removed by hydrogenolysis to reveal a free amine for subsequent radiolabeling steps, a process that can be more compatible with the short half-life of carbon-11 than the acid-mediated deprotection required for a Boc group. This application underscores the unique value of the compound's orthogonal deprotection profile in the specialized field of radiopharmaceutical synthesis.

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